molecular formula C16H19N5O4 B2835846 6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione CAS No. 2309551-02-6

6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B2835846
CAS No.: 2309551-02-6
M. Wt: 345.359
InChI Key: IBUBCSJDRCSBNO-UHFFFAOYSA-N
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Description

6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is a complex organic compound featuring a pyrimidine core, a piperazine ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperazine derivative, and finally, the coupling of these intermediates with the pyrimidine core. Common reagents include cyclopropylamine, hydroxylamine, and various acylating agents. Reaction conditions often involve the use of catalysts, solvents like dichloromethane, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: The compound can be reduced to modify the piperazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine core and the oxazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while substitution reactions on the pyrimidine core can introduce various functional groups.

Scientific Research Applications

6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-1,2-oxazole derivatives: Share the oxazole moiety and exhibit similar chemical reactivity.

    Piperazine derivatives: Contain the piperazine ring and are used in various medicinal applications.

    Pyrimidine derivatives: Feature the pyrimidine core and are common in pharmaceuticals.

Uniqueness

6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is unique due to its combination of the oxazole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in drug development and other scientific research areas.

Properties

IUPAC Name

6-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-19-14(22)9-13(17-16(19)24)20-4-6-21(7-5-20)15(23)11-8-12(25-18-11)10-2-3-10/h8-10H,2-7H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUBCSJDRCSBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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